Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester
Description
Chemical Identity: The compound Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester (CAS: 865814-65-9) is an ethyl ester derivative with the molecular formula C₆H₈F₃NO₃ and a molecular weight of 199.128 g/mol . Its structure features a trifluoroethylamino group (-NH-CF₂CF₃) attached to a 2-oxoacetate backbone.
Synthesis:
The compound is synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions, as described in the preparation of cephalosporin derivatives . Patent literature also highlights its use as an intermediate in protected carbamate syntheses, employing benzyl or tert-butyl carbamate groups .
Applications:
Primarily utilized in pharmaceutical research, it serves as a key intermediate in the synthesis of trifluoroalkylureido cephalosporins, which exhibit enhanced antimicrobial activity due to the trifluoroethyl group’s metabolic stability .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,2,2-trifluoroethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-2-13-5(12)4(11)10-3-6(7,8)9/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJPOLALCLRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester (CAS: 865814-65-9) is a chemical compound with a molecular formula of and a molar mass of 199.13 g/mol. Its structure includes an acetic acid moiety and a trifluoroethyl group, which may contribute to its unique biological activities due to the high electronegativity of fluorine .
| Property | Value |
|---|---|
| Density | 1.298±0.06 g/cm³ |
| pKa | 10.28±0.46 |
| Molecular Structure | Contains acetic acid and trifluoroethyl groups |
The biological activity of acetic acid derivatives, particularly those containing trifluoroethyl groups, has been the subject of various studies. The trifluoromethyl group can enhance the pharmacological properties of compounds by altering their interaction with biological targets.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Enzyme Inhibition : The trifluoroethyl group has been shown to improve the potency of inhibitors against enzymes such as reverse transcriptase, enhancing their effectiveness in therapeutic applications .
Case Studies and Research Findings
- Synthesis and Applications : El-Faham et al. (2013) utilized this compound in synthesizing α-ketoamide derivatives, which were coupled with various amino acid esters using OxymaPure/DIC as a coupling reagent. This study highlighted the compound's utility in pharmaceutical synthesis.
- Analytical Chemistry Applications : Research by Abe et al. (1996) demonstrated that derivatives of acetic acid could be used for rapid analysis of amino acid enantiomers via chiral-phase capillary gas chromatography, showcasing the compound's relevance in analytical methodologies.
Pharmacokinetics
Research into the pharmacokinetics of related compounds indicates that the esterification can influence absorption and metabolism rates in biological systems. For instance, studies have shown that ethyl esters may undergo hydrolysis to release active forms upon administration, affecting their bioavailability and therapeutic efficacy .
Comparative Biological Activity
To understand the biological activity of this compound in relation to other compounds, a comparative analysis can be useful.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a precursor in the synthesis of various pharmaceuticals. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it particularly interesting for drug development.
Case Study: Anticancer Agents
Research has indicated that derivatives of acetic acid with trifluoroethyl substituents exhibit enhanced activity against certain cancer cell lines. For instance, compounds similar to ethyl 2-oxo-2-[(2,2,2-trifluoroethyl)amino]acetate have been studied for their potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Agrochemicals
Acetic acid derivatives play a crucial role in the formulation of pesticides and herbicides. The trifluoroethyl group can improve the efficacy and selectivity of these compounds.
Case Study: Herbicide Development
In agricultural research, compounds that include the trifluoroethyl moiety have been shown to enhance herbicidal activity against specific weed species while minimizing toxicity to crops. This selective action is critical for integrated pest management strategies .
Materials Science
The compound's unique properties can be harnessed in the development of advanced materials such as polymers and coatings.
Applications in Polymer Chemistry
Research indicates that incorporating acetic acid derivatives into polymer matrices can improve thermal stability and mechanical properties. Ethyl 2-oxo-2-[(2,2,2-trifluoroethyl)amino]acetate has been explored as a potential additive in the synthesis of fluorinated polymers, which are known for their chemical resistance and durability .
Synthesis and Retrosynthesis
The synthesis of acetic acid derivatives often involves complex reaction pathways. Recent advancements in synthetic methodologies have enabled more efficient routes to produce this compound.
Synthetic Routes
Comparison with Similar Compounds
Substituent Impact Analysis:
- Trifluoroethyl (-CF₂CF₃) : Enhances metabolic stability and lipophilicity, critical for antimicrobial activity in cephalosporins .
- Tetrahydrofuran (THF) : Improves solubility in polar solvents, advantageous for formulation .
- Methoxy (-OCH₃) : Modulates electronic density, observed in antifungal volatile organic compounds (VOCs) .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what reaction conditions ensure high yield?
Methodological Answer:
The compound can be synthesized via amide coupling between 2-oxoacetic acid ethyl ester and 2,2,2-trifluoroethylamine. A critical step involves activating the carboxylic acid derivative (e.g., using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)) to facilitate nucleophilic attack by the amine.
- Key Conditions :
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) .
- Temperature: Room temperature (20–25°C) with stirring for 12–24 hours.
- Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove urea byproducts.
- Alternative routes include hydrolysis of preformed esters followed by re-esterification, as seen in pharmaceutical intermediates like Cariprazine synthesis .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques :
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.1–4.3 ppm (quartet, CH₂ of ester), δ 4.5–4.7 ppm (broad singlet, NH of amide), and δ 3.8–4.0 ppm (quartet, CF₃CH₂) .
- ¹⁹F NMR : A singlet near δ -70 ppm for the CF₃ group .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 227 (C₆H₈F₃NO₃) with fragments at m/z 182 (loss of -OCH₂CF₃) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 210 nm) .
Advanced: What side reactions or byproducts occur during synthesis, and how are they mitigated?
Methodological Answer:
Common issues include:
- Hydrolysis of the ester group : Caused by residual moisture. Mitigate with anhydrous solvents and molecular sieves .
- Incomplete amide formation : Detectable via unreacted starting material in HPLC. Optimize stoichiometry (1:1.2 amine:acid ratio) and use coupling agents like HOBt (hydroxybenzotriazole) .
- Trifluoroethylamine oxidation : Observed in prolonged reactions. Use inert atmospheres (N₂/Ar) and minimize exposure to light .
Advanced: How does the trifluoroethyl group influence the compound’s reactivity in medicinal chemistry?
Methodological Answer:
The CF₃ group enhances:
- Metabolic Stability : By reducing cytochrome P450-mediated oxidation due to strong electron-withdrawing effects .
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Binding Affinity : In enzyme inhibition studies, the CF₃ group forms van der Waals interactions with hydrophobic enzyme pockets (e.g., serine proteases) .
Advanced: What mechanistic insights explain the reactivity of the 2-oxo group in nucleophilic substitutions?
Methodological Answer:
The 2-oxo (keto) group adjacent to the amide nitrogen creates an electron-deficient carbonyl carbon, facilitating nucleophilic attack. For example:
- Aminolysis : In trifluoroethanol, the ester undergoes ring-opening with amino acids to form peptides, as the solvent stabilizes transition states via hydrogen bonding .
- Grignard Reactions : The keto group reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols, though competing ester reduction may occur .
Advanced: How is this compound applied in polymer or material science research?
Methodological Answer:
The trifluoroethyl ester moiety is used in:
- Fluorinated Polymers : Copolymerized with acrylates (e.g., methyl methacrylate) to create hydrophobic coatings with low surface energy (contact angle >110°) .
- Drug Delivery Systems : Self-assembling nanoparticles (10–50 nm diameter) formed via ester hydrolysis-triggered aggregation, as demonstrated in pH-responsive carriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
